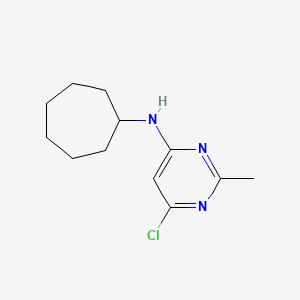
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
Overview
Description
“6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that pyrimidine, a key structural component of this compound, is a crucial part of many important biological molecules3. A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities3.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine”.Molecular Structure Analysis
The molecular structure of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” is not explicitly available. However, a related compound, “6-chloro-N-methylpyrimidin-4-amine”, has been studied and its crystal structure has been reported3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not explicitly available. However, it’s worth noting that the properties of a compound can be influenced by its molecular structure and the nature of its constituent atoms3.Scientific Research Applications
Ring Transformations and Reaction Mechanisms
- Studies have examined the reactions of halogenated heterocyclic compounds, including 6-substituted derivatives of 2-halogenopyridines, with nucleophiles like potassium amide in liquid ammonia. These reactions result in ring transformations and rearrangements, leading to compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structure Analysis
- Crystallographic studies have been conducted to understand the molecular structure of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine. These studies reveal insights into conformational differences and hydrogen-bonding interactions within crystal structures (Odell, McCluskey, Failes, & Tiekink, 2007).
Synthesis and Reactivity
- Research has focused on the regioselective displacement reactions involving compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. The resulting products, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, have been studied for their crystal structure and hydrogen bonding patterns (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Biological Activity Analysis
- Investigations into the biological activities of related pyrimidine derivatives have been conducted. For instance, the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their antituberculous effects have been explored (Erkin & Krutikov, 2007).
Safety And Hazards
The safety and hazards associated with “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not known due to the lack of specific information.
Future Directions
The future directions for the study and application of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not clear due to the lack of specific information. However, given the biological activities reported for various pyrimidine derivatives3, it could be of interest in the field of medicinal chemistry.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, further research and studies would be required.
properties
IUPAC Name |
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBXRQBCGSVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



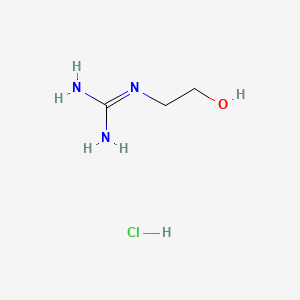
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
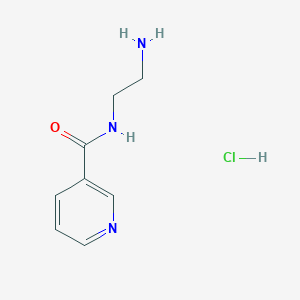
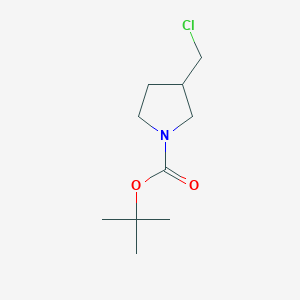
![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)
![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
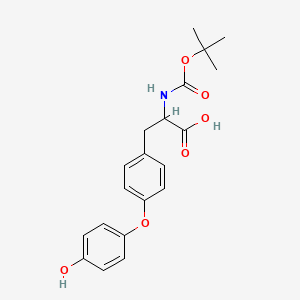
![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)



![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)